2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate
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Overview
Description
2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate is a complex organic compound that features a unique combination of functional groups, including methoxy, piperidinyl, triazolo, and thiadiazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[3,4-b][1,3,4]thiadiazole core, which is achieved through the cyclization of appropriate hydrazine and thiocarbonyl compounds under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazolo and thiadiazolyl rings can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles to create a range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the piperidinyl group can produce a variety of analogs with different functional groups .
Scientific Research Applications
2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The triazolo and thiadiazolyl rings play a crucial role in this binding process, facilitating interactions with hydrogen bond donors and acceptors on the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidinyl-substituted triazoles: These compounds have similar piperidinyl and triazole moieties but lack the thiadiazolyl ring, resulting in different reactivity and applications.
Uniqueness
2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H25N5O5S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl] ethyl carbonate |
InChI |
InChI=1S/C20H25N5O5S/c1-5-29-20(26)30-16-14(27-3)9-13(10-15(16)28-4)18-23-25-17(21-22-19(25)31-18)12-7-6-8-24(2)11-12/h9-10,12H,5-8,11H2,1-4H3 |
InChI Key |
YQLWEICRPGKCKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C2=NN3C(=NN=C3S2)C4CCCN(C4)C)OC |
Origin of Product |
United States |
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